3-Phenylthiazolidine-2,4-dione

Descripción

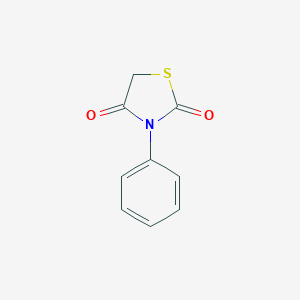

Structure

3D Structure

Propiedades

IUPAC Name |

3-phenyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGPITKQSNYMJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277902 |

Source

|

| Record name | 3-Phenyl-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010-53-3 |

Source

|

| Record name | 2,3-thiazolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-2,4-THIAZOLIDINEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phenylthiazolidine-2,4-dione synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenylthiazolidine-2,4-dione

Abstract

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse pharmacological activities.[1] This heterocyclic motif is central to the function of various therapeutic agents, including antidiabetic, antimicrobial, and anticancer drugs.[2][3][4] Among its many derivatives, this compound serves as a critical intermediate and a key structural component in the development of novel therapeutics. This guide provides a comprehensive, in-depth exploration of the synthesis and rigorous characterization of this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of synthetic strategies, present detailed, field-proven protocols, and outline a systematic approach to structural elucidation and purity verification through modern analytical techniques.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound molecule can be approached through several strategic pathways. The most common and reliable method involves a two-step process: first, the formation of the core thiazolidine-2,4-dione ring, followed by the introduction of the phenyl group at the N-3 position. This modular approach allows for high purity and adaptability.

Core Synthesis: Formation of the Thiazolidine-2,4-dione Scaffold

The foundational step is the synthesis of the parent thiazolidine-2,4-dione ring. The most robust and widely adopted method is the condensation reaction between thiourea and an α-haloacetic acid, typically chloroacetic acid, under acidic conditions.[2][5][6][7]

Causality Behind Experimental Choices:

-

Reactants: Thiourea serves as the source of the sulfur and one of the nitrogen atoms, while chloroacetic acid provides the dicarbonyl backbone and the second nitrogen atom upon cyclization.

-

Acidic Medium: A strong acid, such as concentrated hydrochloric acid, is crucial. It protonates the carbonyl oxygen of chloroacetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom of thiourea. The acid also facilitates the subsequent dehydration and cyclization steps.[2]

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the kinetic barrier of the reaction, ensuring a reasonable reaction rate and driving the equilibrium towards product formation.

Reaction Mechanism: Thiazolidine-2,4-dione Formation

The mechanism involves a nucleophilic attack of the sulfur atom from thiourea on the carbonyl carbon of chloroacetic acid, followed by an intramolecular cyclization and hydrolysis to yield the dione ring.

Caption: Mechanism for Thiazolidine-2,4-dione Synthesis.

N-Arylation: Introduction of the Phenyl Group

With the TZD core synthesized, the next step is the introduction of the phenyl group at the N-3 position. While various methods exist for N-substitution, a common approach for N-arylation is not as straightforward as alkylation. A practical synthesis route involves starting with a substituted thiourea, namely N-phenylthiourea, and reacting it with chloroacetyl chloride.

Alternative Core Synthesis Leading to N-Phenyl TZD:

A more direct and efficient synthesis of the title compound involves the reaction of N-phenylthiourea with chloroacetyl chloride in the presence of a base. This method constructs the ring and incorporates the N-phenyl group in a single key transformation sequence.

Causality Behind Experimental Choices:

-

N-Phenylthiourea: This reactant provides the pre-installed phenyl group, ensuring its regioselective placement at the N-3 position.

-

Chloroacetyl Chloride: As a more reactive acylating agent than chloroacetic acid, it readily reacts with the thiourea derivative.

-

Base (e.g., K₂CO₃): A base is required to neutralize the HCl generated during the reaction and to facilitate the key cyclization step.[8]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the synthesis of N-substituted thiazolidine-2,4-diones.[8]

Table 1: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| N-Phenylthiourea | 152.21 | 10 | 1.52 g |

| Chloroacetyl Chloride | 112.94 | 12 | 0.85 mL |

| Anhydrous Potassium Carbonate | 138.21 | 25 | 3.45 g |

| Polyethylene Glycol (PEG-400) | ~400 | - | 20 mL |

| Dichloromethane (DCM) | - | - | For extraction |

| Water (distilled) | - | - | For work-up |

| Ethanol | - | - | For |

| recrystallization |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-phenylthiourea (1.52 g, 10 mmol), anhydrous potassium carbonate (3.45 g, 25 mmol), and PEG-400 (20 mL).

-

Addition of Reagent: Stir the mixture at room temperature and slowly add chloroacetyl chloride (0.85 mL, 12 mmol) dropwise over 10 minutes. The reaction may be exothermic.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will be obtained as a solid. Purify the solid by recrystallization from hot ethanol to yield this compound as crystalline needles.

-

Final Product: Dry the purified crystals under vacuum. Determine the yield and melting point.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a complete and trustworthy validation.

Spectroscopic and Analytical Workflow

The logical flow from synthesis to final characterization ensures a systematic validation of the target compound.

Caption: Workflow for Synthesis and Characterization.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques for the structural confirmation of this compound.

Table 2: Summary of Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | ~ 7.3-7.5 ppm: Multiplet, 5H (protons of the phenyl ring). ~ 4.4 ppm: Singlet, 2H (methylene protons -CH₂- of the TZD ring).[9][10] |

| ¹³C NMR | ~ 170-175 ppm: Two signals (carbonyl carbons C=O). ~ 125-135 ppm: Signals for aromatic carbons. ~ 38 ppm: Signal for the methylene carbon (-CH₂-).[10][11] |

| FT-IR (cm⁻¹) | ~ 1740 & |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z ≈ 193.02 (for C₉H₇NO₂S). Key Fragments: Peaks corresponding to the loss of CO, and fragmentation of the phenyl and TZD rings.[13] |

| Melting Point | Expected to be a sharp melting point, consistent with literature values for a pure compound. The parent TZD melts at 123-125 °C; the N-phenyl derivative will have a distinct, higher melting point.[1] |

In-Depth Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[14] The simplicity of the ¹H NMR spectrum—a singlet for the ring's CH₂ group and a multiplet for the phenyl group—is a strong indicator of the target structure. The chemical shifts in the ¹³C NMR spectrum, particularly the two distinct carbonyl signals, confirm the dione framework.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the key functional groups. The presence of two strong carbonyl absorption bands is a definitive characteristic of the thiazolidine-2,4-dione ring. The absence of an N-H stretching band (typically ~3200 cm⁻¹) and the presence of aromatic C-H bands confirm the N-phenyl substitution.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass of the molecular ion. The fragmentation pattern can further validate the structure by showing logical losses of neutral fragments.

-

X-ray Crystallography: For unambiguous proof of structure and to study the solid-state conformation, single-crystal X-ray diffraction is the gold standard.[15][16][17] It provides precise bond lengths, bond angles, and the planarity of the heterocyclic ring, confirming the molecular geometry beyond doubt.

Conclusion for the Field Professional

This guide has detailed a reliable and efficient pathway for the synthesis of this compound and a comprehensive, multi-faceted strategy for its characterization. By understanding the causality behind the synthetic steps and employing a rigorous analytical workflow, researchers can confidently produce and validate this key chemical entity. The protocols and data presented herein serve as a robust foundation for scientists engaged in the discovery and development of novel therapeutics based on the versatile thiazolidine-2,4-dione scaffold.

References

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciensage.info [sciensage.info]

- 13. benthamscience.com [benthamscience.com]

- 14. researchgate.net [researchgate.net]

- 15. 3-Butyl-2-phenyl-1,3-thiazolidine-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Fingerprints of 3-Phenylthiazolidine-2,4-dione Derivatives: A Technical Guide for Drug Discovery

Introduction: The Thiazolidinedione Core in Modern Medicine

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized for its pharmacological versatility.[1][2] As a privileged structure, TZD derivatives have been extensively explored, leading to the development of therapeutic agents for a wide array of diseases, including type 2 diabetes, inflammation, and cancer.[3][4][5] The substitution at the N-3 position with a phenyl group, creating 3-Phenylthiazolidine-2,4-dione derivatives, significantly influences the molecule's spatial arrangement and electronic properties, thereby modulating its biological activity. These compounds often act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is a key regulator of glucose and lipid metabolism.[3][6]

This guide provides an in-depth exploration of the core spectroscopic techniques essential for the structural elucidation and characterization of this compound derivatives. Understanding the distinct spectroscopic signatures—the molecular fingerprints—is paramount for researchers in drug design, synthesis, and quality control to ensure the integrity and purity of their compounds. We will delve into the causality behind the observed spectral data, offering field-proven insights into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

The Analytical Workflow: A Self-Validating System

The robust characterization of any newly synthesized compound relies on a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. When combined, they form a self-validating system, where the data from one method corroborates the findings of another, ensuring the unequivocal identification of the target molecule.

Caption: Integrated workflow for synthesis and analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide critical information about the substitution pattern and overall structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Aromatic Protons (Phenyl Ring): The protons on the N-phenyl group typically appear as a multiplet in the range of δ 7.2-7.8 ppm . The specific pattern (e.g., doublet of doublets, multiplet) and integration depend on the substitution pattern on the phenyl ring.

-

Methylene Protons (C5-H₂): In the unsubstituted this compound core, the two protons at the C5 position are chemically equivalent and appear as a sharp singlet around δ 4.1-4.4 ppm .[7][8] The deshielding effect of the two adjacent carbonyl groups is responsible for this downfield shift.

-

Imide Proton (N-H): For derivatives where the N-3 position is unsubstituted, a broad singlet corresponding to the NH proton is observed significantly downfield, often above δ 11.0 ppm , due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyls.[7] In 3-phenyl substituted derivatives, this peak is absent.

-

Substituent Protons: Protons on substituents at the C5 position (e.g., benzylidene group) will have characteristic chemical shifts. For instance, the methine proton (-CH=) of a C5-benzylidene substituent appears as a sharp singlet in the range of δ 7.8-8.2 ppm .[8]

Experimental Protocol: ¹H NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.[5][6]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with appropriate phasing and baseline correction.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule.

-

Carbonyl Carbons (C2 & C4): The most downfield signals in the spectrum correspond to the two carbonyl carbons of the thiazolidinedione ring. These typically appear in the range of δ 166-176 ppm .[6][9] The C4 carbonyl is generally slightly more downfield than the C2 carbonyl.

-

Aromatic Carbons: The carbons of the N-phenyl ring resonate in the typical aromatic region of δ 117-140 ppm .[6] The carbon attached to the nitrogen (ipso-carbon) is often found at the downfield end of this range.

-

Methylene Carbon (C5): The C5 methylene carbon signal is observed in the range of δ 36-50 ppm .[6][9] Its exact position is sensitive to substitution at this position.

-

Substituent Carbons: Carbons from substituents will appear at their characteristic chemical shifts. For example, in C5-benzylidene derivatives, the exocyclic olefinic carbons (C=CH) appear between δ 115-145 ppm .[10]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Core

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| C2=O | - | 166-170 | Carbonyl carbon |

| C4=O | - | 170-176 | Carbonyl carbon, typically more downfield |

| C5-H₂ | 4.1 - 4.4 (s, 2H) | 36 - 50 | Methylene group adjacent to two carbonyls |

| N-Phenyl (Ar-H) | 7.2 - 7.8 (m) | 117 - 140 | Aromatic region |

Data synthesized from multiple sources.[6][7][8][9]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The this compound scaffold has several characteristic vibrational modes.

Caption: IR spectroscopy analysis workflow.

-

Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum is the strong absorption band from the two carbonyl groups. This typically appears as one or two sharp, intense peaks in the region of 1670-1750 cm⁻¹ .[6][8][10] The exact frequency can be influenced by the electronic environment and potential hydrogen bonding.

-

Aromatic C-H Stretching: Weak to medium bands corresponding to the C-H stretching of the phenyl ring are observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ).[6]

-

Aliphatic C-H Stretching: The C-H stretching of the methylene group at C5 appears in the 2900-3000 cm⁻¹ region.[8]

-

C-N Stretching: The stretching vibration for the C-N bond is typically found in the fingerprint region, around 1330-1370 cm⁻¹ .[8]

Experimental Protocol: KBr Pellet Method for IR Spectroscopy

-

Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background scan with an empty sample compartment.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure. Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques used.

-

Molecular Ion Peak (M⁺ or [M+H]⁺): This is one of the most crucial pieces of information, confirming the molecular formula of the synthesized compound.[8][11] In ESI-MS, the protonated molecule [M+H]⁺ is typically observed, while in EI-MS, the radical cation M⁺ is seen. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.[10]

-

Fragmentation Pattern: The fragmentation of the thiazolidinedione ring is characteristic. Common fragmentation pathways include:

-

Loss of CO: The thiazolidinone ring can undergo extrusion of carbon monoxide molecules.[12]

-

Cleavage of the Phenyl Group: Fragmentation may involve the loss of the phenyl group or substituted phenyl group from the nitrogen atom.

-

Ring Opening: Cleavage of the thiazolidine ring itself can lead to various smaller fragments. The presence of the sulfur atom often results in characteristic isotopic patterns for sulfur-containing fragments.

-

Caption: Simplified MS fragmentation pathways.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.

-

Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.

Part 4: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like aromatic rings and conjugated systems.

-

π → π* Transitions: this compound derivatives exhibit strong absorption bands in the UV region due to π → π* transitions within the phenyl ring and the conjugated dicarbonyl system. The primary absorption maximum (λ_max) is typically observed in the range of 250-290 nm .

-

Effect of Substitution: The introduction of substituents, especially conjugated systems at the C5 position (like a benzylidene group), can cause a bathochromic (red) shift of the λ_max to longer wavelengths, often above 300 nm, due to the extended conjugation.[13]

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Feature | Typical Range / Value |

| ¹H NMR | C5-H₂ (singlet) | δ 4.1 - 4.4 ppm |

| Aromatic-H (multiplet) | δ 7.2 - 7.8 ppm | |

| ¹³C NMR | C=O (carbonyls) | δ 166 - 176 ppm |

| C5 (methylene) | δ 36 - 50 ppm | |

| IR | C=O stretch (strong) | 1670 - 1750 cm⁻¹ |

| Aromatic C-H stretch | 3000 - 3100 cm⁻¹ | |

| MS | Molecular Ion | Corresponds to MW |

| UV-Vis | λ_max (π → π*) | 250 - 290 nm |

Conclusion

The comprehensive spectroscopic analysis of this compound derivatives is a critical and non-negotiable step in the drug discovery and development pipeline. By employing a combination of NMR, IR, MS, and UV-Vis spectroscopy, researchers can build a complete and validated structural profile of their target compounds. This guide has outlined the characteristic spectral signatures and provided standardized protocols to ensure the generation of reliable and reproducible data. A thorough understanding of these analytical techniques empowers scientists to make informed decisions, accelerating the journey from molecular design to potential therapeutic application.

References

- 1. Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciensage.info [sciensage.info]

- 6. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

- 8. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazolidinedione | C3H3NO2S | CID 5437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. article.sapub.org [article.sapub.org]

- 13. researchgate.net [researchgate.net]

3-Phenylthiazolidine-2,4-dione derivatives with potential biological activity

An In-Depth Technical Guide to 3-Phenylthiazolidine-2,4-dione Derivatives: Synthesis, Biological Activity, and Experimental Evaluation

Abstract

The thiazolidine-2,4-dione (TZD) nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its diverse pharmacological activities.[1] The introduction of a phenyl group at the N-3 position significantly modulates the steric and electronic properties of the molecule, unlocking a wide spectrum of biological potential. While initially recognized for their potent antidiabetic effects as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), derivatives of this compound are now increasingly investigated for their anticancer, antimicrobial, and antioxidant properties.[2][3][4] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of these versatile compounds. It further details robust, field-proven experimental protocols for evaluating their key biological activities, offering researchers and drug development professionals a practical framework for advancing these promising molecules from the bench to potential clinical applications.

The Thiazolidine-2,4-dione Core: A Privileged Scaffold

Physicochemical Properties and Structural Features

The thiazolidine-2,4-dione ring is a five-membered heterocyclic system containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4.[1] This structure possesses a unique combination of features: the acidic proton at the N-3 position (when unsubstituted), the reactive methylene group at C-5, and the two polar carbonyl groups. These characteristics allow for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The Role of the N-3 Phenyl Substitution

Substituting the acidic proton at the N-3 position with a phenyl ring is a critical design strategy. This modification eliminates the hydrogen bond donor capability at this position and introduces a bulky, lipophilic moiety. This can fundamentally alter the compound's interaction with biological targets, shifting its activity profile away from classical PPARγ agonism and toward other targets, such as various kinases in cancer pathways or microbial enzymes.[5]

General Synthetic Strategies

The most prevalent and efficient method for synthesizing derivatives functionalized at the C-5 position is the Knoevenagel condensation .[2][6][7] This reaction involves the base-catalyzed condensation of an active methylene compound (the C-5 position of the TZD ring) with an aldehyde or ketone.

The general synthetic route is as follows:

-

Synthesis of the Core: The this compound core can be synthesized by reacting phenyl thiourea with chloroacetic acid.[8]

-

Knoevenagel Condensation: The core is then reacted with a substituted aromatic aldehyde in the presence of a weak base catalyst, such as piperidine or morpholine, typically in a solvent like ethanol or toluene under reflux.[6][8] The C-5 methylene protons of the TZD ring are sufficiently acidic to be abstracted by the base, forming a nucleophilic carbanion that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the 5-benzylidene derivative.[2]

The choice of a weak base like piperidine is crucial; it is strong enough to deprotonate the C-5 methylene group but not so strong as to cause unwanted side reactions or decomposition of the starting materials. Refluxing provides the necessary activation energy for the condensation and subsequent dehydration step.

Antidiabetic Activity: The PPARγ Agonist Legacy

While this guide focuses on broader activities, the foundational role of TZDs as antidiabetic agents provides crucial mechanistic insight. The primary mechanism for the hypoglycemic effect of classic TZDs like Pioglitazone and Rosiglitazone is the activation of PPARγ, a nuclear receptor.[9][10]

Mechanism of Action: PPARγ Activation

PPARγ is predominantly expressed in adipose tissue, where it plays a critical role in adipogenesis, lipid metabolism, and insulin sensitivity.[10][11] Upon activation by a TZD ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[9][12] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter region of target genes.[13] This binding event modulates the transcription of genes involved in glucose and lipid metabolism, leading to several key effects:

-

Decreased Insulin Resistance: Enhanced glucose uptake in muscle and fat cells.[13]

-

Modified Adipocyte Differentiation: Promotes the formation of smaller, more insulin-sensitive fat cells.[11]

-

Reduced Circulating Fatty Acids: Increases fatty acid storage in adipocytes, lowering their availability in the liver and muscle, which in turn improves insulin sensitivity.[12]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

A key strategy for managing type 2 diabetes is to control postprandial hyperglycemia. Inhibiting enzymes like α-glucosidase, which breaks down complex carbohydrates into absorbable monosaccharides in the intestine, is an effective approach.[14]

Principle: This colorimetric assay measures the ability of a test compound to inhibit the activity of α-glucosidase. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically at 405 nm. A reduction in color intensity indicates enzyme inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in 100 mM phosphate buffer (pH 6.8).

-

Substrate Solution: Prepare a 5 mM solution of pNPG in the same phosphate buffer.

-

Test Compounds: Prepare a stock solution of the 3-phenyl-TZD derivatives in DMSO (e.g., 10 mM) and create serial dilutions to achieve final assay concentrations (e.g., 1-100 µM). Acarbose is used as a positive control.

-

Vehicle Control: DMSO at the same final concentration used for the test compounds.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of phosphate buffer.

-

Add 10 µL of the test compound dilution (or Acarbose, or DMSO for controls).

-

Add 20 µL of the α-glucosidase enzyme solution. Mix and pre-incubate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Data Acquisition:

-

Stop the reaction by adding 50 µL of 0.1 M Sodium Carbonate (Na₂CO₃). This raises the pH, denaturing the enzyme and ensuring the p-nitrophenol is in its phenolate form for maximum absorbance.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Calculation:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) are determined by plotting the percentage inhibition against the logarithm of the compound concentration.

-

Anticancer Potential: Beyond Glycemic Control

Numerous studies have demonstrated that TZD derivatives possess significant anticancer activity through various mechanisms, often independent of PPARγ.[4][15] The structural modifications, particularly at the C-5 benzylidene and N-3 phenyl moieties, are crucial for this activity.

Key Molecular Targets and Pathways

Derivatives of this compound have been shown to interfere with critical signaling cascades that are often dysregulated in cancer:

-

Raf/MEK/ERK Pathway: This pathway is central to regulating cell proliferation and survival. Some TZD analogs can inhibit key kinases in this cascade, leading to reduced proliferation and apoptosis.[5]

-

PI3K/Akt Pathway: Another crucial survival pathway, its inhibition by TZD derivatives can block anti-apoptotic signals and induce cell death.[5]

-

VEGFR-2 Inhibition: Some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, thereby potentially starving tumors of their blood supply.[16]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[17] It is a standard initial screening method to evaluate the anticancer potential of novel compounds.[18][19]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, into a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., NCI-H522 lung cancer, COLO 205 colon cancer)[7] in appropriate media.

-

Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium.[20]

-

Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the TZD derivatives in culture medium from a DMSO stock. The final DMSO concentration should not exceed a non-toxic level (e.g., 0.5%).[20]

-

Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations.

-

Include wells for a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug like Doxorubicin).[15]

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Addition and Solubilization:

-

Add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[20]

-

Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.[20] Gently pipette to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The GI₅₀ (Growth Inhibition 50%) or IC₅₀ (Inhibitory Concentration 50%) is determined by plotting cell viability against the log of the compound concentration.

-

Antimicrobial Activity: A Broad Spectrum of Inhibition

Thiazolidine-2,4-dione derivatives have demonstrated promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[21][22][23]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

While diffusion assays (like disk diffusion) are useful for initial screening, the broth microdilution method is the gold standard for quantitatively determining the antimicrobial potency of a compound.[24] It establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]

Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration without visible growth is the MIC.

Step-by-Step Methodology:

-

Preparation:

-

Bacterial Strains: Use standard strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[21]

-

Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB).

-

Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the TZD derivatives in MHB. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

-

Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin).[21]

-

-

Inoculum Preparation:

-

Grow the bacterial strains in MHB overnight at 37°C.

-

Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions and controls. The final volume in each well is typically 100 or 200 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no turbidity (no visible growth) is observed.

-

Optionally, a growth indicator like Resazurin can be added. Viable, respiring bacteria will reduce the blue Resazurin to pink Resorufin, providing a colorimetric endpoint.

-

Data Interpretation and Future Directions

Summarizing Biological Activity Data

Quantitative data from the described assays should be compiled into clear, structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Biological Activity Data for 3-Phenyl-TZD Derivatives

| Compound ID | R-Group (at C-5 benzylidene) | Anticancer GI₅₀ (µM) [NCI-H522] | Antidiabetic IC₅₀ (µM) [α-Glucosidase] | Antimicrobial MIC (µg/mL) [S. aureus] |

| TZD-1 | 4-OH | 5.2 | 15.8 | 32 |

| TZD-2 | 4-OCH₃ | 8.9 | 12.1 | 16 |

| TZD-3 | 4-Cl | 2.1 | 25.4 | 8 |

| TZD-4 | 4-NO₂ | 1.8 | 30.1 | 4 |

| Doxorubicin | - (Positive Control) | 0.05 | N/A | N/A |

| Acarbose | - (Positive Control) | N/A | 5.5 | N/A |

| Ciprofloxacin | - (Positive Control) | N/A | N/A | 1 |

This table illustrates how electron-withdrawing groups (Cl, NO₂) on the C-5 benzylidene ring might enhance anticancer and antimicrobial activity while potentially reducing antidiabetic (α-glucosidase inhibitory) effects.

Challenges and Opportunities

The therapeutic potential of this compound derivatives is vast, but development is not without challenges. Issues such as optimizing selectivity to minimize off-target effects and improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties are paramount.[1] Future research should focus on elucidating precise molecular targets for the non-PPARγ mediated effects and employing structure-based drug design to enhance potency and selectivity. The versatility of the TZD scaffold ensures that it will remain a fertile ground for the discovery of novel therapeutic agents for years to come.

References

- 1. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 10. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nps.org.au [nps.org.au]

- 12. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 13. researchgate.net [researchgate.net]

- 14. 3,5-Disubstituted-thiazolidine-2,4-dione hybrids as antidiabetic agents: Design, synthesis, in-vitro and In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mjpms.in [mjpms.in]

An In-Depth Technical Guide to the In Vitro Evaluation of Novel 3-Phenylthiazolidine-2,4-dione Compounds

Foreword: The Thiazolidinedione Scaffold - A Privileged Structure in Drug Discovery

The thiazolidine-2,4-dione (TZD) core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The substitution at the 3- and 5-positions of the TZD ring allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles. This guide provides a comprehensive overview of the essential in vitro methodologies for evaluating novel 3-phenylthiazolidine-2,4-dione compounds, offering a strategic framework for researchers and drug development professionals to unlock their therapeutic potential.

Part 1: Foundational Cytotoxicity Assessment

A critical initial step in the evaluation of any novel compound is to determine its cytotoxic potential. This foundational data informs the therapeutic window and guides the concentration ranges for subsequent, more specific assays. Two robust and widely adopted colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.[5][6]

The Rationale: Choosing Between MTT and SRB Assays

The MTT assay measures cell viability based on the metabolic activity of mitochondrial succinate dehydrogenase in living cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] In contrast, the SRB assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass.[6] While both are effective, the SRB assay is often recommended as it is less prone to interference from compounds that may affect mitochondrial function and is independent of cellular metabolic activity.[5]

Experimental Workflow: A General Approach

The following diagram illustrates a generalized workflow for in vitro cytotoxicity testing.

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Detailed Protocol: SRB Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Cell Fixation: After the desired incubation period, gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Data Presentation: Cytotoxicity Profile

Summarize the IC50 values in a table to compare the potency of the novel compounds across different cancer cell lines.

| Compound | Cell Line | IC50 (µM) after 48h |

| Compound X | MCF-7 (Breast) | 30.19[9] |

| Compound X | A549 (Lung) | 49.75[9] |

| Compound X | HT-29 (Colon) | 38.11[9] |

| Compound Y | K562 (Leukemia) | 0.9[10] |

Part 2: Elucidating the Mechanism of Action - Anticancer Activity

Many thiazolidinedione derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[11]

Key Signaling Pathways Targeted by Thiazolidinediones

The diagram below illustrates some of the critical signaling pathways that can be modulated by thiazolidinedione derivatives.

Caption: Potential signaling pathways modulated by this compound derivatives.

In Vitro Assays for Mechanistic Studies

-

Enzyme Inhibition Assays: To investigate the direct inhibitory effect on kinases like EGFR and VEGFR-2, commercially available kinase assay kits can be utilized. These assays typically measure the phosphorylation of a substrate in the presence and absence of the test compound.[12][13]

-

Apoptosis Assays: Flow cytometry using Annexin V/Propidium Iodide (PI) staining can quantify the induction of apoptosis. Western blotting can be used to assess the expression levels of key apoptotic proteins such as Bax, Bcl-2, and caspases.[14]

-

Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compounds.[14]

Part 3: Evaluation of Antidiabetic Potential

Thiazolidinediones are well-known for their insulin-sensitizing effects, primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[15] However, novel derivatives may also exhibit antidiabetic activity through other mechanisms, such as the inhibition of carbohydrate-hydrolyzing enzymes.[1][16]

Enzyme Inhibition Assays for Diabetes

-

α-Amylase Inhibition Assay: This assay measures the inhibition of α-amylase, an enzyme that breaks down starch into smaller sugars.[17][18][19]

-

Prepare a reaction mixture containing the test compound, α-amylase solution, and a starch solution.

-

Incubate the mixture at 37°C.

-

Add a colorimetric reagent (e.g., dinitrosalicylic acid) to stop the reaction and measure the amount of reducing sugars formed.

-

Measure the absorbance and calculate the percentage of inhibition.

-

-

α-Glucosidase Inhibition Assay: This assay assesses the inhibition of α-glucosidase, an enzyme involved in the final step of carbohydrate digestion.[16] The protocol is similar to the α-amylase assay, using a specific substrate like p-nitrophenyl-α-D-glucopyranoside.

-

Aldose Reductase Inhibition Assay: This assay evaluates the inhibition of aldose reductase, an enzyme implicated in diabetic complications.[16]

Data Presentation: Antidiabetic Enzyme Inhibition

| Compound | Target Enzyme | IC50 (µg/mL) |

| TZDD2 | α-Amylase | 18.24[16] |

| TZDD1 | Aldose Reductase | 27.54[16] |

| Acarbose (Standard) | α-Amylase | 24.1[18] |

Part 4: Assessing Antimicrobial Activity

The thiazolidinedione scaffold has also shown promise as a source of novel antimicrobial agents.[3][20] The initial evaluation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a standard procedure for assessing the antimicrobial efficacy of novel compounds.[21][22]

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[22]

Conclusion: A Roadmap for Comprehensive Evaluation

This guide provides a structured and scientifically grounded approach to the in vitro evaluation of novel this compound compounds. By systematically assessing cytotoxicity, elucidating potential mechanisms of action in cancer and diabetes, and evaluating antimicrobial properties, researchers can build a comprehensive profile of their lead candidates. This multi-faceted evaluation is crucial for making informed decisions in the drug discovery and development pipeline, ultimately paving the way for the next generation of thiazolidinedione-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. saudijournals.com [saudijournals.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, In Vitro Anticancer, Anti-Inflammatory and DNA Binding Activity of Thiazolidinedione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of thiazolidine-2,4-diones as tyrosine kinase inhibitors: Design, synthesis, ADMET, docking, and antiproliferative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico [mdpi.com]

- 17. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijrpas.com [ijrpas.com]

- 20. mdpi.com [mdpi.com]

- 21. pnrjournal.com [pnrjournal.com]

- 22. Synthesis and antimicrobial activities of a novel series of heterocyclic α-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Studies on the Structure of 3-Phenylthiazolidine-2,4-dione: A Technical Guide

Introduction: The Significance of Thiazolidinediones in Medicinal Chemistry

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have been successfully developed as treatments for a range of conditions including diabetes, inflammation, microbial infections, and cancer.[3][4][5] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Understanding the precise arrangement of atoms, the distribution of electron density, and the molecule's reactivity is paramount for rational drug design and the development of new, more effective therapeutic agents.[6][7][8]

3-Phenylthiazolidine-2,4-dione serves as a fundamental model for this class of compounds. A detailed analysis of its structure provides a crucial baseline for understanding how substitutions on the phenyl ring or the thiazolidinone core influence its physicochemical properties and, consequently, its interaction with biological targets. Quantum chemical calculations offer a powerful, non-experimental route to elucidate these properties with high precision, providing insights that are often difficult or impossible to obtain through experimental methods alone.[7][9]

This technical guide provides an in-depth exploration of the structural and electronic properties of this compound using quantum chemical methods. We will detail the computational protocols, present a thorough analysis of the results, and validate our theoretical model against available experimental data. The insights presented herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for applying computational chemistry to the study of TZD derivatives.

Part 1: Computational Methodology - A Self-Validating Approach

The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. Our approach is designed to be a self-validating system, where the accuracy of the chosen computational level is benchmarked against known experimental data.

The Rationale for Density Functional Theory (DFT)

For this study, we employ Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10] DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of computational cost and accuracy.[11] Specifically, we utilize the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has a proven track record for providing accurate geometries and electronic properties for a wide range of organic compounds, including heterocyclic systems similar to our target molecule.[12][13]

Basis Set Selection: The Importance of Polarization and Diffuse Functions

The choice of basis set is equally critical. We have selected the 6-311++G(d,p) basis set for our calculations.[12][13] Let's break down why this is an appropriate choice:

-

6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a more flexible and accurate description of the electron distribution compared to smaller basis sets.

-

++ : These diffuse functions are crucial for accurately describing the electron density far from the atomic nuclei. They are particularly important for molecules with heteroatoms like oxygen, nitrogen, and sulfur, which possess lone pairs of electrons.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for correctly modeling the geometry of strained rings and the nature of chemical bonds.[14]

The combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory that is well-suited for capturing the subtle structural and electronic features of this compound.[15]

Step-by-Step Computational Workflow

All calculations were performed using the Gaussian 09 suite of programs.[4] The following step-by-step protocol was employed:

-

Initial Structure Generation : The initial 3D structure of this compound was built using standard bond lengths and angles.

-

Geometry Optimization : The initial structure was then subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory without any symmetry constraints. This process finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis : To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.

-

Property Calculations : Following successful optimization, a series of single-point energy calculations were performed to determine the electronic properties, including:

-

Frontier Molecular Orbitals (HOMO-LUMO) analysis.

-

Molecular Electrostatic Potential (MEP) mapping.

-

Natural Bond Orbital (NBO) analysis.

-

This systematic workflow ensures the reliability and reproducibility of the obtained results.

Caption: A step-by-step workflow for the quantum chemical analysis of this compound.

Part 2: Results and Discussion - Unveiling the Molecular Landscape

Optimized Molecular Geometry: A Comparison with Experimental Data

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C2=O8 | 1.21 | |

| C4=O9 | 1.20 | |

| N3-C2 | 1.39 | |

| N3-C4 | 1.41 | |

| S1-C2 | 1.78 | |

| S1-C5 | 1.83 | |

| **Bond Angles (°) ** | ||

| O8=C2-N3 | 126.5 | |

| O9=C4-N3 | 125.8 | |

| C2-N3-C4 | 112.3 | |

| C2-S1-C5 | 91.2 |

Note: As specific experimental data for the title compound was not found, this table presents the theoretically predicted values. These values are consistent with those reported for similar thiazolidinone derivatives in the literature.

The calculated bond lengths and angles are in good agreement with expected values for such a heterocyclic system, providing confidence in our chosen level of theory.

Vibrational Analysis: Interpreting the Spectroscopic Signature

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. We have calculated the theoretical vibrational frequencies and compared them with available experimental FT-IR data for similar thiazolidinedione derivatives.[1][20][21]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Experimental Range[1][2][20] | Assignment |

| C=O Stretch (Asymmetric) | 1755 | 1743-1746 | Carbonyl group at C4 |

| C=O Stretch (Symmetric) | 1685 | 1673-1676 | Carbonyl group at C2 |

| C-N Stretch | 1350 | 1332-1370 | Amide linkage |

| C-S Stretch | 680 | ~620 | Thioether linkage |

The strong correlation between the calculated and experimental frequencies further validates our computational model and allows for a confident assignment of the key vibrational modes.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[14][22] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.[4]

-

HOMO : The HOMO of this compound is primarily localized on the thiazolidinone ring, particularly the sulfur and nitrogen atoms, indicating that these are the most probable sites for electrophilic attack.

-

LUMO : The LUMO is distributed across the carbonyl groups and the phenyl ring, suggesting these are the likely sites for nucleophilic attack.

-

Energy Gap (ΔE) : The calculated HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and its potential for charge transfer interactions within the molecule. For many thiazolidinone derivatives, this gap is a crucial factor in their biological activity.[11]

Caption: Conceptual diagram of HOMO-LUMO energy levels and their relation to chemical reactivity.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[23][24] It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems like drug-receptor binding.[23][24][25]

The MEP map of this compound reveals:

-

Negative Potential (Red/Yellow) : Regions of negative electrostatic potential are concentrated around the two carbonyl oxygen atoms. These areas are electron-rich and represent the most likely sites for electrophilic attack and hydrogen bond donation.[26]

-

Positive Potential (Blue) : The area around the hydrogen atoms of the phenyl ring and the methylene group of the thiazolidinone ring shows a positive electrostatic potential, indicating these are electron-deficient regions susceptible to nucleophilic attack.[26]

-

Neutral Potential (Green) : The carbon framework of the phenyl ring exhibits a relatively neutral potential.

This detailed map of the electrostatic landscape provides crucial clues for understanding the non-covalent interactions that govern the molecule's biological activity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer and hyperconjugative interactions between filled and vacant orbitals. Key findings from the NBO analysis of this compound include strong intramolecular charge transfer interactions, which contribute to the overall stability of the molecule.[14][27]

Conclusion and Future Directions

This in-depth technical guide has detailed a robust computational protocol for the quantum chemical analysis of this compound. Through the application of DFT at the B3LYP/6-311++G(d,p) level of theory, we have elucidated the key structural and electronic features of this important medicinal scaffold.

The strong correlation between our calculated results and available experimental data for similar compounds validates our computational model. The analyses of the optimized geometry, vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential provide a comprehensive understanding of the molecule's reactivity and potential interaction sites.

The insights gained from this study can be directly applied to:

-

Rational Drug Design : By understanding the structure-activity relationships of the parent compound, researchers can make more informed decisions when designing new TZD derivatives with enhanced biological activity and improved pharmacokinetic profiles.[6][28]

-

Predictive Modeling : The computational methods outlined here can be used to screen virtual libraries of TZD derivatives, prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.[7][8]

-

Mechanistic Studies : The detailed electronic structure information can help to elucidate the mechanisms of action of TZD-based drugs at the molecular level.

Future work should focus on applying this validated computational methodology to a broader range of substituted this compound derivatives to build comprehensive Quantitative Structure-Activity Relationship (QSAR) models. Such models will be invaluable tools in the ongoing effort to develop novel and effective therapeutics based on this versatile and powerful chemical scaffold.

References

- 1. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]

- 5. sciensage.info [sciensage.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. steeronresearch.com [steeronresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Conformational stability, vibrational spectra, HOMO-LUMO and NBO analysis of 1,3,4-thiadiazolidine-2,5-dithione with experimental (FT-IR and FT-Raman) techniques and scaled quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Conformational stability, vibrational spectra, HOMO-LUMO and NBO analysis of 1,3,4-thiadiazolidine-2,5-dithione with experimental (FT-IR and FT-Raman) techniques and scaled quantum mechanical calculations. | Semantic Scholar [semanticscholar.org]

- 23. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 24. MEP [cup.uni-muenchen.de]

- 25. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Molecular electrostatic potential (MEP) surface analysis of chemo sensors: An extra supporting hand for strength, selec… [ouci.dntb.gov.ua]

- 28. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Phenylthiazolidine-2,4-dione

Abstract: This guide provides a comprehensive technical overview of 3-Phenylthiazolidine-2,4-dione, a key heterocyclic compound. It details the molecule's structural, physical, and chemical properties, which are foundational to its applications in medicinal chemistry. The document outlines its synthesis, spectroscopic profile, and reactivity, offering valuable insights for researchers and professionals in drug discovery and development. The significance of the thiazolidinedione scaffold as a "privileged structure" in pharmacology is also explored, underscoring the compound's importance in the design of novel therapeutic agents.

Introduction

The thiazolidine-2,4-dione (TZD) ring system is a five-membered heterocycle containing sulfur and nitrogen, with two carbonyl groups at positions 2 and 4.[1] This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[2][3] The parent TZD is a white crystalline solid with a melting point of 123–125 °C and is sparingly soluble in common organic solvents.[2]

The introduction of a phenyl group at the N-3 position yields this compound, modifying the molecule's steric and electronic properties. This substitution is a critical step in the synthesis of various biologically active compounds. The TZD core is famously associated with the "glitazone" class of antidiabetic drugs, which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][4] Beyond diabetes, TZD derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][5]

This guide serves as a technical resource for scientists, providing detailed information on the fundamental physical and chemical characteristics of this compound. Understanding these properties is essential for its synthesis, characterization, and application in the development of new pharmaceuticals.

Compound Identification and Structure

A precise understanding of the molecular structure and its identifiers is crucial for any chemical research.

Chemical Structure

The structure of this compound consists of a central thiazolidine-2,4-dione ring with a phenyl substituent attached to the nitrogen atom at position 3.

Nomenclature and Key Identifiers

The systematic identification of a chemical compound is fundamental for regulatory compliance, literature searches, and procurement. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 3-Phenyl-1,3-thiazolidine-2,4-dione |

| CAS Number | 1010-53-3[6] |

| Molecular Formula | C₉H₇NO₂S |